Product packaging for Germane, trimethyl-, ethynyl-(Cat. No.:CAS No. 2290-58-6)

Germane, trimethyl-, ethynyl-

Cat. No.: B14754507
CAS No.: 2290-58-6
M. Wt: 142.76 g/mol
InChI Key: IZDFGWCBQBNEPK-UHFFFAOYSA-N
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Description

Significance of Organogermanium Compounds in Contemporary Chemical Research

Historically, the development of organogermanium chemistry has been less rapid than that of its lighter and heavier congeners, primarily due to the higher cost of germanium. wikipedia.org However, the unique characteristics of organogermanium compounds have carved out significant niches for them in modern chemical research. These compounds are generally characterized by their tetrahedral geometry and the air-stability of the Ge-C bond. wikipedia.org

The reactivity of organogermanium compounds is a key area of interest. They can act as nucleophiles, with a reactivity profile that is often enhanced compared to their silicon and boron counterparts in certain cross-coupling reactions. wikipedia.org Furthermore, various classes of organogermanium compounds, including acylgermanes, hydrogermanes, and tetraalkylgermanes, are known to be effective reagents in radical processes. rsc.org This has led to their application in photo-induced radical reactions, highlighting the potential of germanium in modern synthetic methodologies. rsc.org

Beyond their role in synthesis, organogermanium compounds have been investigated for a range of applications. Some have been explored for their potential biological activities, including anticancer and antimicrobial properties. ontosight.aipharmacy180.com In materials science, they serve as precursors for the synthesis of germanium-based materials such as semiconductors and nanomaterials. ontosight.ai Specific compounds like isobutylgermane are utilized in the electronics industry for the deposition of germanium films. wikipedia.org

Overview of Ethynyl-Functionalized Organogermanes

A particularly interesting subclass of organogermanium compounds is the ethynyl-functionalized organogermanes, which feature a germanium atom bonded to an acetylene (B1199291) unit (C≡CH). The presence of the highly reactive ethynyl (B1212043) group introduces a wealth of synthetic possibilities. ontosight.ai This functional group can readily participate in a variety of chemical transformations, including polymerization and coordination with metal catalysts. ontosight.ai The combination of the unique electronic properties imparted by the germanium atom and the reactivity of the ethynyl moiety makes these compounds valuable building blocks in organic synthesis and materials science. ontosight.aiontosight.ai

The synthesis of ethynyl-functionalized organogermanes typically involves the reaction of a germanium precursor, such as a germanium halide, with an alkynyl metal reagent. ontosight.aiacs.org These compounds are instrumental in constructing more complex molecular architectures.

Scope and Research Focus of Trimethyl(ethynyl)germane Studies

Within the family of ethynyl-functionalized organogermanes, trimethyl(ethynyl)germane, with the chemical formula (CH₃)₃GeC≡CH, serves as a fundamental and well-studied example. Research on this specific compound and its close analogs provides valuable insights into the fundamental principles of organogermanium chemistry.

Studies involving trimethyl(ethynyl)germane and related structures often focus on several key areas:

Synthesis and Reactivity: Developing efficient synthetic routes to these compounds and exploring their reactivity in various chemical transformations are primary research objectives. This includes their participation in cycloaddition reactions and their use as precursors for other organogermanium species. researchgate.net

Spectroscopic and Structural Characterization: Detailed analysis using techniques such as NMR and infrared spectroscopy is crucial for understanding the bonding and electronic structure of these molecules.

Applications in Organic Synthesis: A significant area of research is the application of trimethyl(ethynyl)germane and its derivatives as reagents in organic synthesis. researchgate.net For instance, they can be employed in cross-coupling reactions to introduce the ethynylgermyl group into organic molecules.

The study of trimethyl(ethynyl)germane, while specific, contributes to the broader understanding of the structure, bonding, and reactivity of organogermanium compounds, paving the way for the design and synthesis of new materials and molecules with tailored properties.

PropertyValue
Chemical Formula C₅H₁₀Ge
Molecular Weight 142.77 g/mol
CAS Registry Number 2290-58-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10Ge B14754507 Germane, trimethyl-, ethynyl- CAS No. 2290-58-6

Properties

CAS No.

2290-58-6

Molecular Formula

C5H10Ge

Molecular Weight

142.76 g/mol

IUPAC Name

ethynyl(trimethyl)germane

InChI

InChI=1S/C5H10Ge/c1-5-6(2,3)4/h1H,2-4H3

InChI Key

IZDFGWCBQBNEPK-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#C

Origin of Product

United States

Synthetic Methodologies for Trimethyl Ethynyl Germane and Its Derivatives

Classical Stoichiometric Approaches

Traditional methods for the formation of the Ge-C(sp) bond in trimethyl(ethynyl)germane typically rely on the reaction of a pre-formed germanium electrophile with an acetylide nucleophile, or related strategies.

One of the most direct and widely utilized methods for the synthesis of trimethyl(ethynyl)germane involves the reaction of a trimethylgermanium (B74220) halide with a metal acetylide. libretexts.orglibretexts.org This nucleophilic substitution reaction is analogous to well-established procedures for preparing ethynylsilanes and ethynylstannanes. prepchem.comorgsyn.org The general approach involves the deprotonation of acetylene (B1199291) or a protected acetylene derivative with a strong base to form a potent acetylide nucleophile, which then displaces a halide from the trimethylgermanium moiety. masterorganicchemistry.comchemistrysteps.com

Commonly used acetylide reagents are generated from the reaction of acetylene with organolithium reagents (like n-butyllithium) or by forming a Grignard reagent (ethynylmagnesium halide). orgsyn.orgmasterorganicchemistry.com The choice of the metal acetylide and the specific trimethylgermanium halide (e.g., chloride or bromide) can influence the reaction conditions and yield.

Table 1: Synthesis of Trimethyl(ethynyl)germane via Organogermanium Halides and Acetylides
Germanium HalideAcetylide ReagentSolventTypical ConditionsYield
Trimethylgermanium ChlorideEthynylmagnesium BromideTetrahydrofuran (THF)Addition of Grignard reagent to Ge-Cl at 0°C to room temperatureHigh
Trimethylgermanium BromideLithium AcetylideTetrahydrofuran (THF)In situ formation of lithium acetylide with n-BuLi, followed by addition of Ge-BrGood to High
Trimethylgermanium ChlorideSodium AcetylideLiquid Ammonia (B1221849)Reaction in liquid ammonia at low temperaturesModerate to Good

Direct germylation involves the activation of the C(sp)–H bond of a terminal alkyne, such as acetylene itself, and its subsequent reaction with a germanium hydride or related species. This approach avoids the pre-formation of a stoichiometric metal acetylide. While specific examples detailing the direct synthesis of trimethyl(ethynyl)germane are less common, the methodology has been demonstrated for other germanes. For instance, the dehydrogenative germylation of terminal alkynes with triethylgermanium (B15089029) hydride has been achieved using a B(C₆F₅)₃ catalyst in the presence of a base. researchgate.net This reaction proceeds with exclusive selectivity for the germylation of the alkyne over the competing hydrogermylation.

The general transformation can be represented as: Me₃Ge-H + H-C≡C-H → Me₃Ge-C≡C-H + H₂

This method is attractive due to its atom economy, as the only byproduct is hydrogen gas.

Redistribution reactions are a hallmark of organometallic chemistry, involving the exchange of substituents between two or more central atoms. In organogermanium chemistry, these reactions can be used to prepare various derivatives. A hypothetical redistribution reaction for the synthesis of trimethyl(ethynyl)germane could involve the reaction of a tetrasubstituted germane (B1219785) with another, under thermal or catalytic conditions.

For example: (Me₃Ge)₂O + (Et₃Sn)₂C₂ → Me₃Ge-C≡C-GeMe₃ + other products

However, these reactions often lead to a mixture of products, requiring careful purification. While a potential pathway, the use of redistribution reactions for the specific synthesis of trimethyl(ethynyl)germane is not a commonly reported or high-yielding method compared to the reaction of halides with acetylides.

Transition Metal-Catalyzed Syntheses

Modern synthetic strategies increasingly employ transition metal catalysts to facilitate the formation of C-Ge bonds with high efficiency and selectivity under milder conditions.

Ruthenium complexes have been identified as effective catalysts for various organic transformations, including the germylative coupling of alkynes. researchgate.net These reactions can lead to the formation of vinylgermanes or alkynylgermanes depending on the specific catalytic system and reaction conditions. researchgate.net While detailed protocols specifically targeting trimethyl(ethynyl)germane are not extensively documented, the general catalytic cycle suggests the feasibility of such a transformation. The process typically involves the oxidative addition of a germane to the ruthenium center, followed by alkyne insertion and reductive elimination.

Iridium catalysts have shown significant promise in facilitating C–H bond activation, providing a powerful tool for direct functionalization. A notable application is the iridium(I)-catalyzed germylative coupling of terminal alkynes with iodogermanes. researchgate.net This reaction proceeds through the direct activation of the C(sp)–H bond of the alkyne, followed by coupling with the germanium halide. This method is advantageous as it uses commercially available reagents and can be applied to a range of functionalized alkynes. researchgate.net

Table 2: Representative Iridium-Catalyzed Germylation of Terminal Alkynes
Alkyne SubstrateGermanium ReagentCatalyst SystemBaseProduct Type
PhenylacetyleneTriethyliodogermane[{Ir(μ-Cl)(CO)₂}₂]NEt(i-Pr)₂Alkynylgermane
1-HexyneTriphenyliodogermane[{Ir(μ-Cl)(CO)₂}₂]NEt(i-Pr)₂Alkynylgermane
Trimethylsilylacetylene (B32187)Triethyliodogermane[{Ir(μ-Cl)(CO)₂}₂]NEt(i-Pr)₂Alkynylgermane

This catalytic approach represents a significant advancement, enabling the synthesis of functionalized alkynylgermanes through direct C-H activation. researchgate.net

Cobalt-Mediated Functionalization of Alkynylgermanes: Dehydrogenative Coupling and Hydrosilylation

Cobalt catalysis has emerged as a versatile tool for the functionalization of alkynylgermanes, facilitating both dehydrogenative coupling and hydrosilylation reactions. The choice of auxiliary ligands on the cobalt center can direct the reaction towards a specific outcome. For instance, cobalt complexes with labile acetylacetonate (B107027) (acac) ligands tend to promote cyclotrimerization, while those with rigid pentamethylcyclopentadienyl (Cp*) ligands favor hydroboration. rsc.org

Recent research has demonstrated that cobalt catalysis can be employed for the functionalization of alkynylgermanes using hydrosilanes. researchgate.net Depending on the specific reactants, the reaction can proceed through either dehydrogenative coupling or hydrosilylation pathways. researchgate.net This dual reactivity allows for the synthesis of a variety of organogermanium compounds.

The use of earth-abundant cobalt catalysts provides a more sustainable alternative to precious metal catalysts. rsc.orgnih.gov Cobalt(II) chloride, in combination with bipyridine ligands, has been shown to effectively catalyze the cross-coupling of alkylzinc reagents with various halides, including alkynyl bromides, to produce alkylated alkynes. nih.govresearchgate.net Furthermore, cobalt-mediated cross-coupling reactions between cyclic halohydrins and arylmagnesium reagents have been achieved with high diastereoselectivity. nih.gov

Palladium-Catalyzed Hydrogermylation Strategies for Ethynylgermanes

Palladium complexes are effective catalysts for the hydrogermylation of alkynes, a process that involves the addition of a germane to a carbon-carbon triple bond. Cationic palladium complexes, in particular, have been utilized for the cyclization/hydrogermylation of 1,6-dienes with trialkylgermanes, yielding cyclopentane (B165970) derivatives with high trans selectivity. epa.govcapes.gov.br

The regioselectivity of palladium-catalyzed hydrogermylation of ynamides can be controlled by the choice of ligand. nih.gov This allows for the synthesis of either α,E- or β,E-germylated and stannylated enamides with excellent selectivity. nih.gov Density functional theory (DFT) calculations have shown that the steric properties of the phosphine (B1218219) ligand and the trans-geometry of the [H-Pd(L)-Ge] complex are crucial in determining the reaction outcome. nih.gov These studies support a hydro-palladation pathway over a metal palladation of the ynamide's π system. nih.gov

Palladium catalysis has also been applied to the diarylation of free alkenyl amines, demonstrating its versatility in forming multiple C-C bonds in a single step. nih.gov

Radical-Initiated and Lewis Acid-Promoted Hydrogermylation of Ethynylgermanes

Hydrogermylation of alkynes can also be achieved through radical-initiated and Lewis acid-promoted pathways. Radical-initiated hydrogermylation has been demonstrated on the surface of germanium nanosheets, where hydride-terminated germanium nanosheets (H-GeNSs) are functionalized through this mechanism. canada.catum.de This method allows for the introduction of organic moieties onto the surface of the nanosheets, which enhances their thermal stability and solvent compatibility. tum.de

Lewis acids, such as B(C₆F₅)₃, can catalyze the direct C(sp)–H germylation of terminal alkynes with hydrogermanes. acs.org This method is operationally simple and shows exclusive selectivity for dehydrogenative germylation over the competing hydrogermylation. acs.org Another approach involves the use of sodium trialkylborohydrides as initiators for the selective hydrogermylation of aromatic alkenes. rsc.org This process proceeds via a living anionic mechanism, yielding β-germylated products with high selectivity. rsc.org

Synthesis via Grignard and Lithium Reagents

Grignard and organolithium reagents are fundamental tools in the synthesis of organogermanium compounds, including trimethyl(ethynyl)germane. The synthesis of ethynyltrimethylsilane, a related compound, often involves the silylation of ethynylmagnesium halides. orgsyn.org A common method utilizes the reaction of ethynylmagnesium chloride with trimethylchlorosilane. orgsyn.org Similarly, Grignard reagents can be used to form silicon-carbon bonds, a foundational reaction in organosilane chemistry. gelest.com The choice of addition method (normal or reverse) can influence the degree of substitution on the silicon center. gelest.com High-boiling-point ethers can be used as solvents to prepare Grignard reagents at higher temperatures. google.com

Organolithium reagents are also widely employed. masterorganicchemistry.com For example, trimethyl[(tributylstannyl)ethynyl]silane can be synthesized by treating trimethylsilylacetylene with butyllithium, followed by reaction with tributyltin chloride. prepchem.com The use of lithium tri(quinolinyl)magnesates, formed from the reaction of bromoquinolines with Bu₃MgLi, allows for the synthesis of functionalized quinolines through quenching with various electrophiles. researchgate.net It is important to note that commercial organolithium solutions often contain lithium halide contaminants, which can affect the reactivity and outcome of the synthesis. nih.gov

Synthetic Routes to Polyalkynylgermanes and Siloxy-Germane Hybrids

The synthesis of polymers containing germanium and silicon is an active area of research. Poly(ethynyltrimethylsilane) containing palladium(II) coordination sites has been synthesized, demonstrating the potential for creating metal-containing polymers from ethynyl (B1212043) precursors. sigmaaldrich.com

The synthesis of hybrid inorganic-organic materials often involves the co-condensation of different precursors. Organically functionalized mesoporous silicas can be prepared by the co-condensation of tetraethoxysilane and organosiloxanes in the presence of a surfactant template. rsc.org This results in covalently linked, ordered hybrid networks. rsc.org Similarly, hybrid materials can be synthesized from epoxy-functional urethanes and siloxanes. researchgate.net The development of "all-in-one" approaches for the synthesis of silica-based hybrid materials from organosilane precursors is also being explored. researchgate.net

Stereoselective Synthesis of Ethynylgermane Isomers

Stereoselectivity is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers of a target molecule. ethz.ch In the context of ethynylgermanes, stereocontrol is crucial for defining the spatial arrangement of substituents around the germanium atom and the triple bond.

Various catalytic systems have been developed to achieve high stereoselectivity in reactions involving alkynes. For example, ruthenium-catalyzed hydrosilylation of internal alkynes can proceed with absolute selectivity for the trans addition product, yielding exclusively (Z)-vinylsilanes. nih.gov Similarly, manganese-catalyzed hydrosilylation and hydrogermylation of alkynes under visible light initiation can provide high E-selectivity. researchgate.net

Reactivity and Mechanistic Investigations of Trimethyl Ethynyl Germane

Fundamental Reactivity of the Germanium-Carbon Triple Bond in Trimethyl(ethynyl)germane

The germanium-carbon triple bond, or germyne, has been a subject of significant interest, with the first chemical evidence for its existence emerging from the photolysis of a diazogermylene. nih.gov This reaction generates a germylene-carbene species, which is a resonance form of a germyne. nih.gov The reactivity of this transient species provides insight into the fundamental nature of the Ge-C triple bond. The photolysis product's reaction with alcohol, and its lack of reaction with typical carbene traps, supports the germyne intermediate. nih.gov

The Ge-C triple bonds in germylyne complexes are significantly shorter than Ge-C single bonds, by approximately 0.4 Å. researchgate.net The geometry at the germanium atom in these complexes is nearly linear, with bond angles around 170-176°, which is consistent with the presence of a triple bond. researchgate.net In contrast, the corresponding angles in germylenes are around 115-118°, indicating the presence of a lone pair of electrons on the germanium atom. researchgate.net

The reactivity of the germanium-carbon bond is influenced by the ambiphilic nature of the germanium center. nih.gov Theoretical calculations have shown that in certain digoldgermane complexes, the germanium atom can be highly electrophilic. nih.gov This electrophilicity allows for reactions with nucleophiles at the germanium center. nih.gov Furthermore, the spin density on the germanium center in a germanium(III) radical has been shown to have significant s character, influencing its reactivity. rsc.org

Cross-Coupling Reactions Involving Trimethyl(ethynyl)germane

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tum.deorganic-chemistry.orgrwth-aachen.de Trimethyl(ethynyl)germane participates in several types of these reactions, leveraging the reactivity of its ethynyl (B1212043) group.

While specific examples of germylative coupling reactions involving trimethyl(ethynyl)germane are not extensively detailed in the provided context, the general principle involves the coupling of the germyl (B1233479) moiety to another organic substrate. The reactivity of organogermanium compounds in such reactions is an active area of research.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org While the classic Stille reaction utilizes organostannanes, analogous couplings with organogermanes can be envisioned. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

In the context of trimethyl(ethynyl)germane, a Stille-type coupling would involve the reaction of a germylated species with a suitable organic electrophile. The success of such a reaction would depend on the ability of the organogermanium compound to undergo transmetalation with the palladium catalyst.

Table 1: Key Steps in the Stille-Type Coupling Catalytic Cycle

StepDescription
Oxidative Addition The organic halide or pseudohalide adds to the Pd(0) catalyst, forming a Pd(II) intermediate.
Transmetalation The organogermanium compound transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a highly effective method for constructing C(sp)-C(sp²) bonds. rsc.org Trimethyl(ethynyl)germane, possessing a terminal alkyne-like structure, can participate in Sonogashira-type couplings to produce various ethynylgermane analogs. The reaction is typically carried out under mild conditions in the presence of a base. wikipedia.org

The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with a palladium(II) complex generated from the oxidative addition of the aryl or vinyl halide to a palladium(0) catalyst. wikipedia.org Reductive elimination from the resulting palladium complex affords the coupled product. wikipedia.org Recent advancements have also led to the development of copper-free Sonogashira protocols. gelest.com

This methodology has been utilized to synthesize a variety of complex molecules, including polycyclic aromatic hydrocarbons and conjugated polymers. rsc.orgnih.gov The stereochemistry of the starting materials is typically retained in the final product. libretexts.org

Addition Reactions to the Ethynyl Moiety of Trimethyl(ethynyl)germane

The carbon-carbon triple bond in the ethynyl group of trimethyl(ethynyl)germane is susceptible to addition reactions, allowing for the introduction of various functionalities.

Hydrogermylation involves the addition of a Ge-H bond across a multiple bond. The radical-mediated hydrogermylation of 5-ethynyluracil nucleosides with various germanes, including those similar in reactivity to trimethylgermane, has been studied. nih.gov These reactions can produce vinyl germanes with varying stereoselectivity. nih.gov

For instance, the hydrogermylation of a 5-ethynyluracil nucleoside with trimethylgermane at ambient temperature yielded the corresponding vinyl germane (B1219785) with an E/Z ratio of 15:85. nih.gov The reaction proceeds via a radical mechanism, where a germyl radical adds to the alkyne to form a vinyl radical intermediate. This intermediate can then abstract a hydrogen atom from another germane molecule to give the final product and propagate the radical chain.

The regioselectivity of hydrogermylation is influenced by both steric and electronic factors of the alkyne and the germane. In the case of terminal alkynes, the addition of the germyl group typically occurs at the terminal carbon.

Cycloaddition Reactions of Ethynylgermanes

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Ethynylgermanes, possessing a reactive C≡C triple bond, are expected to participate in various cycloaddition reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,2,3-triazoles. nih.govresearchgate.netbeilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. nih.govresearchgate.netbeilstein-journals.org The general mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.netbeilstein-journals.org

Given that trimethyl(ethynyl)germane possesses a terminal alkyne, it is a suitable substrate for CuAAC reactions. The functionalization of trimethyl(ethynyl)germane via CuAAC would lead to the formation of 1-germyl-1,2,3-triazoles, which are of interest as potential building blocks for more complex molecules. The reaction is expected to be highly regioselective, yielding the 1,4-disubstituted triazole isomer. researchgate.net

Table 1: Key Features of CuAAC Reactions

FeatureDescriptionReference
Reactants Terminal Alkyne, Azide nih.gov
Catalyst Copper(I) species nih.govbeilstein-journals.org
Product 1,4-disubstituted 1,2,3-triazole researchgate.net
Key Intermediate Copper acetylide researchgate.netbeilstein-journals.org
Characteristics High yield, high regioselectivity, mild reaction conditions nih.govresearchgate.net

The CuAAC reaction is a specific example of a broader class of reactions known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org These reactions involve the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne of trimethyl(ethynyl)germane) to form a five-membered ring. youtube.comwikipedia.orgorganic-chemistry.orgresearchgate.net

Analogous to ethynylsilanes, trimethyl(ethynyl)germane can act as a dipolarophile in reactions with various 1,3-dipoles such as nitrones, nitrile oxides, and azomethine ylides. mdpi.com These reactions provide a versatile route to a wide range of germanium-containing heterocycles. researchgate.netresearchgate.net The electronic nature of the trimethylgermyl group, being slightly electron-donating or withdrawing depending on the context, can influence the regioselectivity of the cycloaddition.

For instance, the reaction of trimethyl(ethynyl)germane with a nitrile oxide would be expected to yield a germyl-substituted isoxazole. The regioselectivity would be governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

Reactions with Electrophiles and Nucleophiles Affecting the Ethynylgermane Moiety

The ethynylgermane moiety possesses distinct sites for electrophilic and nucleophilic attack. The reactivity is influenced by the polarization of the C≡C bond and the nature of the germanium-carbon bond.

Electrophilic Attack:

The π-electrons of the carbon-carbon triple bond in trimethyl(ethynyl)germane are susceptible to attack by electrophiles. youtube.comyoutube.com In electrophilic addition reactions, the electrophile would add to one of the sp-hybridized carbon atoms, generating a vinyl cation intermediate. The regioselectivity of this addition is influenced by the electronic effect of the trimethylgermyl group. The germanium atom can stabilize an adjacent positive charge through hyperconjugation or a β-silicon effect analogue. This would direct the electrophile to the terminal carbon atom (β-carbon), leading to the formation of a vinylgermane.

Nucleophilic Attack:

Nucleophilic attack on the ethynylgermane can occur at either the germanium atom or the carbon atoms of the triple bond. rsc.orglibretexts.orglibretexts.orgwikipedia.orgbritannica.com

Attack at Germanium: A strong nucleophile could potentially attack the germanium center, leading to the cleavage of the germanium-alkyne bond.

Attack at the Alkyne: The carbon-carbon triple bond, particularly when activated by an adjacent electron-withdrawing group, can undergo nucleophilic addition. While the trimethylgermyl group is not strongly electron-withdrawing, in the presence of a strong nucleophile, addition to the triple bond is possible. The regioselectivity of nucleophilic attack is generally directed to the β-carbon in α,β-unsaturated systems, but for simple alkynes, the outcome can be more complex. wikipedia.org The initial adduct would be a vinyl anion, which can then be trapped by an electrophile.

The Hard and Soft Acids and Bases (HSAB) principle can be applied to predict the reactivity, where soft electrophiles would preferentially react with the soft nucleophilic alkyne, and hard nucleophiles might favor attack at the harder germanium center. nih.gov

Theoretical and Computational Chemistry Studies on Trimethyl Ethynyl Germane Systems

Electronic Structure and Bonding Analysis of Alkynylgermanes

The electronic structure and nature of chemical bonds in alkynylgermanes, including trimethyl(ethynyl)germane, can be thoroughly investigated using a variety of computational methods. These analyses provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. Two prominent methods for this purpose are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM, developed by Richard Bader, defines chemical bonding and structure based on the topology of the electron density. By analyzing the critical points in the electron density, one can characterize the nature of atomic interactions. For trimethyl(ethynyl)germane, a QTAIM analysis would reveal the properties of the Ge-C (both methyl and ethynyl) and C≡C bonds, quantifying their degree of covalent or ionic character and identifying the bond paths and interatomic surfaces.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation and Structural Confirmation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of a molecule can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For trimethyl(ethynyl)germane, a computational frequency analysis would predict the characteristic stretching frequencies for the C-H, C≡C, and Ge-C bonds, as well as the various bending modes. These predictions can help in assigning the peaks in an experimental spectrum and can also be used to identify transient species in a reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Chemical shifts and spin-spin coupling constants can be calculated using quantum chemical methods. For trimethyl(ethynyl)germane, these calculations would predict the ¹H, ¹³C, and even ⁷³Ge NMR spectra. Comparing these predicted spectra with experimental data provides a rigorous test of the proposed molecular structure.

Theoretical Studies on Quantum Chemical Properties and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of "reactivity descriptors." scielo.org.mx These descriptors are derived from the changes in the electronic energy of the molecule with respect to changes in the number of electrons.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of the electrophilic character of a molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial in this context. wuxibiology.comnih.govyoutube.comschrodinger.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.comnih.govschrodinger.com For trimethyl(ethynyl)germane, calculation of these descriptors would provide a quantitative basis for understanding its reactivity in various chemical reactions.

Below is an interactive table summarizing these key reactivity descriptors.

DescriptorDefinitionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Smaller gap suggests higher reactivity and lower kinetic stability. nih.govschrodinger.com
Electronegativity (χ) The negative of the chemical potential.Measures the tendency to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution."Hard" molecules have a large HOMO-LUMO gap.
Electrophilicity (ω) Global index of electrophilic character.Higher values indicate a stronger electrophile.

Comparative Computational Studies with Silicon and Tin Analogs

The properties of organogermanium compounds are often intermediate between those of their silicon and tin analogs. wikipedia.org Computational studies provide an excellent platform for systematically comparing the properties of trimethyl(ethynyl)germane with trimethyl(ethynyl)silane and trimethyl(ethynyl)stannane.

By performing the same level of theory calculations on this series of Group 14 compounds, trends in properties can be elucidated and explained. For example, one could compare:

Bond lengths and strengths: The M-C bond length (M = Si, Ge, Sn) is expected to increase down the group, while the bond strength generally decreases. weebly.com

Electronic properties: Changes in the HOMO and LUMO energies and the HOMO-LUMO gap across the series would reflect changes in reactivity.

Reaction barriers: Calculating the activation energies for a model reaction for each of the Si, Ge, and Sn compounds would provide a quantitative comparison of their relative reactivities.

These comparative studies are crucial for understanding the periodic trends in the chemistry of the Group 14 elements and for tuning the properties of these molecules for specific applications. While detailed comparative computational studies focusing specifically on these ethynyl (B1212043) derivatives are not abundant, the general trends for Group 14 organometallic compounds are well-established through both experimental and theoretical work. researchgate.netlibretexts.orgresearchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “Germane, trimethyl-, ethynyl-” that adheres to the specific outline provided. The search results indicate a significant lack of published research specifically detailing the applications of trimethyl(ethynyl)germane in the requested areas.

The provided outline requires in-depth information on the use of trimethyl(ethynyl)germane as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), its specific role in the synthesis of π-conjugated organogermanium polymers and nanomaterials, and its applications in optoelectronic materials.

Extensive searches for this particular compound yielded information on related, but distinct, chemical compounds. Notably, there is ample research on its silicon analog, trimethyl(ethynyl)silane, and various other organogermanium precursors. However, there is no specific data available in the search results to populate the requested sections and subsections for trimethyl(ethynyl)germane itself.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "Germane, trimethyl-, ethynyl-", this article cannot be generated. Proceeding would require speculation or the inclusion of information on other compounds, which would violate the core requirements of the request.

Applications of Trimethyl Ethynyl Germane in Advanced Materials Science and Polymer Chemistry

Role in Optoelectronic Materials Development

Incorporation into Photo- and Electroluminescent Systems

The integration of ethynylgermane moieties, including trimethyl(ethynyl)germane, into π-conjugated systems is a key strategy for developing novel photo- and electroluminescent materials. While the monomer itself is not typically luminescent, its incorporation into polymer backbones significantly influences the optoelectronic characteristics of the resulting materials. Specifically, germanium-containing polymers such as polygermanes and those incorporating germole rings exhibit unique properties derived from the larger atomic radii and distinct electronic nature of germanium compared to carbon or silicon.

Research into germole-containing π-conjugated polymers demonstrates that these materials can be highly photoluminescent. For instance, high molecular weight poly(2,5-diphenylgermole) has been shown to exhibit very efficient photoemission, with a photoluminescence quantum yield (Φ) of up to 0.79. acs.org The presence of the germole unit, which can be synthesized from precursors involving ethynylgermane chemistry, helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating electron injection in electroluminescent devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Furthermore, the luminescence of these systems can be precisely tuned. Studies on benzogermole derivatives have shown that by changing substituents, the emission color can be modulated from the deep-blue to the red region of the spectrum. chinesechemsoc.org Ge-bridged ladder-type molecules derived from these systems have been used to create efficient deep-blue electroluminescence with high color purity, a crucial aspect for display and lighting applications. chinesechemsoc.org The stability of these polymers under various conditions is also a critical factor, with studies monitoring the changes in UV-vis absorption and photoluminescence to assess their durability. researchgate.net The ethynyl (B1212043) linkage provides a rigid and highly conjugated pathway, essential for the charge transport and radiative recombination processes that lead to light emission.

Table 1: Photoluminescence (PL) Properties of Germole-Containing Materials

Material Emission Maximum (λem) Quantum Yield (Φ) Color
Poly(2,5-diphenylgermole) (High MW) Not Specified 0.79 Not Specified
2,5-bisphenylgermole (Monomer) Not Specified 0.018 - 0.12 Not Specified

Design of Materials for Non-Linear Optics (NLO)

The design of materials for non-linear optics (NLO) relies on creating molecules with large hyperpolarizabilities, a property often found in extended, polarizable π-conjugated electron systems. researchgate.net Trimethyl(ethynyl)germane serves as a valuable building block in this context, providing a rigid, linear ethynyl unit that can be incorporated into larger chromophores to extend π-conjugation. The fundamental principle involves connecting electron-donating and electron-accepting groups through a conjugated bridge, and the ethynylgermane moiety can be a component of this bridge.

Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecular designs. researchgate.net These studies can help optimize the structure by exploring the effects of different donor-acceptor groups and the length of the conjugated system containing the ethynylgermane linker. The goal is to maximize the second- or third-order hyperpolarizability (β or γ) for applications such as frequency doubling or optical switching.

Applications in Molecular Electronics and Molecular Devices

Design of Molecular Wires and Conductive Platforms

Trimethyl(ethynyl)germane is a key component in the synthesis of molecular wires, which are single-molecule strands designed to conduct electricity. These wires are fundamental building blocks for future nanoscale electronic circuits. The most common structures are based on oligo(phenylene ethynylene) (OPE) backbones, which are rigid, highly conjugated, and can be synthesized with precise lengths. aau.dknih.gov

The synthesis of these wires typically involves iterative palladium-mediated Sonogashira coupling reactions, where a terminal alkyne (like that on a deprotected trimethyl(ethynyl)germane) is coupled to an aryl halide. nih.govmdpi.com This methodology allows for the precise, step-by-step construction of long, well-defined molecular wires. By incorporating different functional groups or "dopants" into the aromatic rings of the OPE backbone, the charge transport properties can be tuned. uni-konstanz.de The germanium atom in the ethynylgermane unit can itself act as a point of electronic modification within the wire's structure.

The conductance (G) of such molecular wires is known to decrease exponentially with their length (L), following the relation G = G₀ * e^(-γL), where γ is the damping factor that depends on the wire's electronic structure. aps.org The design of new molecular wires using building blocks like trimethyl(ethynyl)germane aims to optimize both the contact conductance (G₀) and achieve a low damping factor (γ) to enable efficient charge transport over longer molecular distances. aps.org

Single-Molecule Junction Studies and Binding Characteristics in Materials Assembly

A critical aspect of molecular electronics is the connection between the molecule and the metal electrodes. Trimethyl(ethynyl)germane provides a precursor to a robust anchoring group for forming stable single-molecule junctions. In a manner analogous to the well-studied trimethylsilyl (TMS) ethynyl groups, the trimethylgermyl group can be cleaved in situ during the junction formation process. researchgate.net This cleavage results in the formation of a direct, covalent Germanium-Gold (Ge-Au) σ-bond with the electrode surface.

This direct covalent bonding is a significant departure from the more common use of thiol (-SH) or amine (-NH₂) anchors. Covalent Au-C or Au-Ge bonds have been shown to create mechanically stable junctions with significantly higher conductance—often by more than two orders of magnitude—compared to their dithiol counterparts. researchgate.net The formation of these junctions can be studied using techniques like Mechanically Controllable Break Junctions (MCBJ) or Scanning Tunneling Microscope Break Junctions (STM-BJ). researchgate.netmdpi.com These methods allow for the repeated formation and breaking of thousands of single-molecule junctions to statistically determine the molecule's conductance. researchgate.net

The ethynylgermane anchor provides a specific and strong binding characteristic that is crucial for creating well-defined and reproducible molecular electronic devices. The stability and high conductivity of the resulting junctions make this approach highly promising for the assembly of functional molecular circuits.

Table 2: Comparison of Anchoring Groups for Single-Molecule Junctions

Anchoring Group Precursor Binding Moiety Bond Type Relative Conductance Mechanical Stability
Thiol (-SH) -S-Au Dative Low Moderate
Amine (-NH₂) -NH₂-Au Dative Low Moderate
Trimethylsilyl-ethynyl -C≡C-Au Covalent (σ-bond) High High
Trimethyl(ethynyl)germane -C≡C-Ge-Au Covalent (σ-bond) High (Predicted) High (Predicted)

Ethynylgermanes as Building Blocks for Complex Molecular Architectures

Star-Shaped and Dendritic Conjugated Systems

Ethynylgermanes, including trimethyl(ethynyl)germane, are versatile building blocks for constructing complex, three-dimensional molecular architectures such as star-shaped molecules and dendrimers. These structures are of great interest due to their unique photophysical properties and potential applications in light-harvesting, sensing, and electronics.

The synthetic approach involves using a multifunctional central core, such as 1,3,5-triazine or a truxene derivative, which can be functionalized with multiple ethynylgermane "arms". rsc.orgbeilstein-journals.org These arms can then be extended through divergent synthetic strategies, often employing robust and efficient reactions like the Sonogashira coupling or "click" chemistry. This allows for the creation of successive generations of a dendrimer, leading to large, monodisperse macromolecules with a well-defined structure.

Star-shaped polymers and dendrimers exhibit different physical properties compared to their linear analogues, including lower solution viscosity and distinct self-assembly behaviors. rsc.org By incorporating conjugated ethynylgermane units, these architectures gain interesting electronic and optical properties. The three-dimensional arrangement of chromophores can lead to efficient energy transfer from the periphery of the dendrimer to its core, a key process for light-harvesting applications. The germanium atoms within the structure can further modulate the electronic coupling between the different branches of the molecule.

Germanium-Containing Cages and Clusters

extensive literature reviews did not yield specific examples or detailed research findings on the direct application of trimethyl(ethynyl)germane in the synthesis of germanium-containing cages and clusters. The current body of scientific literature primarily focuses on other synthetic routes for these complex structures, such as the reactions of germylenes, the functionalization of Zintl clusters, or the cyclization of different organogermanium precursors.

While the ethynyl group in trimethyl(ethynyl)germane could theoretically serve as a reactive site for constructing larger, polyhedral frameworks through various coupling and cyclization reactions, published research explicitly demonstrating this pathway for the formation of germanium cages and clusters is not available in the reviewed sources. The synthesis of such compounds typically involves precursors that more readily form the necessary polycyclic or cage-like architectures.

Therefore, a detailed discussion, including data tables and specific research findings on the role of trimethyl(ethynyl)germane in the formation of germanium-containing cages and clusters, cannot be provided at this time based on the available scientific literature. Further research in this specific area would be necessary to explore and document this potential application.

Future Directions and Emerging Research Avenues

The field of organogermanium chemistry, with a specific focus on versatile building blocks like trimethyl(ethynyl)germane, is poised for significant advancements. Researchers are exploring novel synthetic methodologies, uncovering unique reactivity patterns, and designing advanced materials with tailored functionalities. These efforts are pushing the boundaries of what is possible in materials science, catalysis, and fundamental chemical synthesis.

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